molecular formula C15H11F5N2O2 B15011297 2-ethoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol

2-ethoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol

Cat. No.: B15011297
M. Wt: 346.25 g/mol
InChI Key: UDKBNRUFZZJDMA-AERZKKPOSA-N
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Description

2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is an organic compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a pentafluorophenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves the reaction of 2-ethoxy-4-formylphenol with 2,3,4,5,6-pentafluorophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The ethoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions[][2].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions[][2].

Major Products

The major products formed from these reactions include quinones, hydrazine derivatives, and substituted phenols, depending on the reaction conditions and reagents used[2][2].

Scientific Research Applications

2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydrazone linkage plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentafluorophenyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C15H11F5N2O2

Molecular Weight

346.25 g/mol

IUPAC Name

2-ethoxy-4-[(E)-[(2,3,4,5,6-pentafluorophenyl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C15H11F5N2O2/c1-2-24-9-5-7(3-4-8(9)23)6-21-22-15-13(19)11(17)10(16)12(18)14(15)20/h3-6,22-23H,2H2,1H3/b21-6+

InChI Key

UDKBNRUFZZJDMA-AERZKKPOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=C(C(=C(C(=C2F)F)F)F)F)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=C(C(=C(C(=C2F)F)F)F)F)O

Origin of Product

United States

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